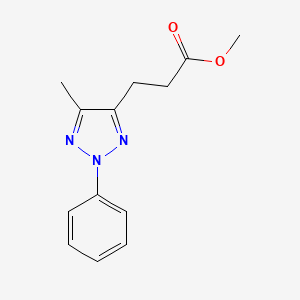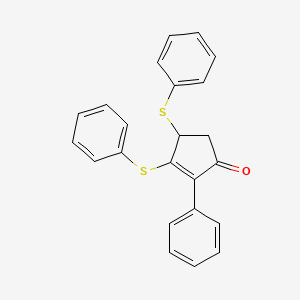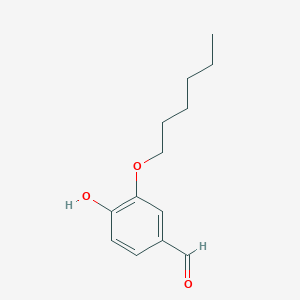
3-(Hexyloxy)-4-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexyloxy)-4-hydroxybenzaldehyde: is an organic compound characterized by a benzaldehyde core substituted with a hexyloxy group at the 3-position and a hydroxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 3-(Hexyloxy)-4-hydroxybenzoic acid.
Reduction: 3-(Hexyloxy)-4-hydroxybenzyl alcohol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Hexyloxy)-4-hydroxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of liquid crystals and other functional materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties due to the presence of the hydroxy group, which can scavenge free radicals .
Medicine: There is ongoing research into the potential therapeutic applications of derivatives of this compound, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes and fragrances .
Wirkmechanismus
The mechanism of action of 3-(Hexyloxy)-4-hydroxybenzaldehyde is primarily related to its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. Additionally, the hexyloxy group provides hydrophobic interactions that can influence the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxybenzaldehyde: Lacks the hexyloxy group, making it less hydrophobic.
3-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of a hexyloxy group, resulting in different solubility and reactivity properties.
Uniqueness: 3-(Hexyloxy)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxy and a hexyloxy group, which confer distinct chemical and physical properties. The hexyloxy group increases the compound’s hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins .
Eigenschaften
CAS-Nummer |
650606-31-8 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-hexoxy-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-8-16-13-9-11(10-14)6-7-12(13)15/h6-7,9-10,15H,2-5,8H2,1H3 |
InChI-Schlüssel |
HZAKEKDTQXXGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
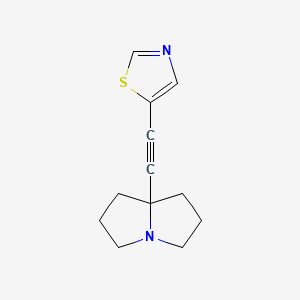
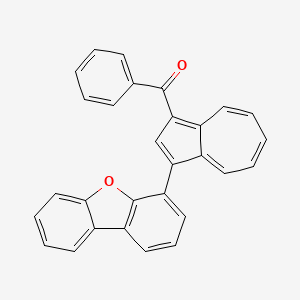
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
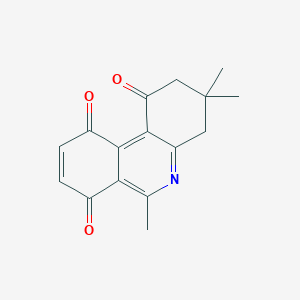
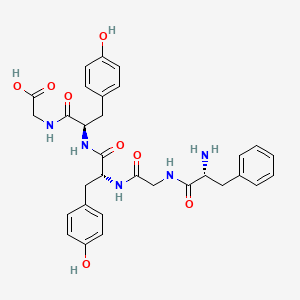
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
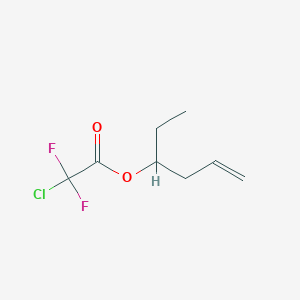
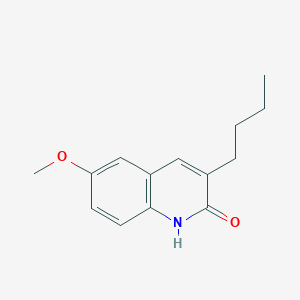
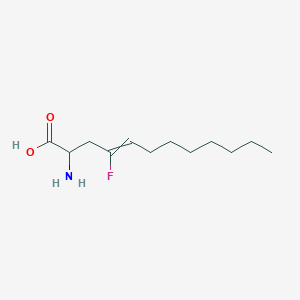
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
